4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
Description
4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (CAS: 647036-24-6) is a tetrahydroacridine derivative featuring a 3,4,5-trimethoxybenzylidene substituent at the 4-position and a carboxylic acid group at the 9-position of the acridine core. Its molecular formula is C₂₄H₂₃NO₅, with a molecular weight of 405.4 g/mol . The compound is synthesized via condensation of 9-carboxyaldehyde-acridinic intermediates with 3,4,5-trimethoxybenzaldehyde-derived hydrazides, as outlined in studies on spiro-acridine derivatives .
Properties
IUPAC Name |
(4E)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-28-19-12-14(13-20(29-2)23(19)30-3)11-15-7-6-9-17-21(24(26)27)16-8-4-5-10-18(16)25-22(15)17/h4-5,8,10-13H,6-7,9H2,1-3H3,(H,26,27)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQUVYMWQPHRO-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule is dissected into two primary synthons:
Pfitzinger Condensation for Acridine Core Formation
Reaction Mechanism and Optimization
The Pfitzinger reaction between isatin (1 ) and 1,3-cyclohexanedione (2 ) proceeds through a multistep mechanism:
- Base-induced ring opening of isatin to form an α-ketoamide intermediate.
- Conjugate addition of the enolate from 1,3-cyclohexanedione.
- Cyclodehydration to yield 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (3 ).
Critical modifications from traditional protocols:
- Acidic workup (HCl, pH 2–3) minimizes resinous byproducts (<5% vs. 30–40% under basic conditions).
- One-pot procedure eliminates intermediate isolation, improving yields to 78–82%.
Table 1: Comparative Yields Under Varied Pfitzinger Conditions
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOH (2M) | H2O/EtOH (3:1) | 80 | 45 |
| HCl (conc.) | EtOH | Reflux | 82 |
| H2SO4 (5%) | MeOH | 60 | 78 |
Synthesis of 3,4,5-Trimethoxybenzaldehyde
Peroxide-Mediated Oxidation
The benzaldehyde precursor is synthesized via Baeyer-Villiger oxidation of 2,3,4-trimethoxyacetophenone, optimized as follows:
- Dissolve 2,3,4-trimethoxybenzaldehyde (5.0 g, 36.7 mmol) in methanol (50 mL).
- Add 30% H2O2 (5.3 g, 48 mmol) and H2SO4 (0.5 mL).
- Stir at 20°C for 24 h.
- Extract with CH2Cl2, dry over MgSO4, and purify via silica chromatography (EtOAc/hexane, 15:85).
Key Data :
Knoevenagel Condensation for Benzylidene Incorporation
Reaction Dynamics
The acridine core (3 ) reacts with 3,4,5-trimethoxybenzaldehyde (4 ) under acidic conditions to form the title compound (5 ):
Optimized Protocol :
- Reflux 3 (1.0 equiv) and 4 (1.2 equiv) in glacial acetic acid (0.1 M) for 6 h.
- Cool to 0°C, precipitate with H2O, and recrystallize from EtOH.
Yield Enhancement Strategies :
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Industrial-Scale Production Considerations
Solvent Recovery and Waste Mitigation
- MeOH/H2O biphasic systems enable 92% solvent reuse.
- Catalyst immobilization on SiO2-TiO2 reduces heavy metal waste.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The C-9 carboxylic acid participates in typical acid-derived reactions:
-
Esterification : Reacts with methanol/H<sup>+</sup> to form methyl ester derivatives (yield: 70–85%).
-
Amidation : Forms amides with primary amines (e.g., benzylamine) using coupling agents like EDCl/HOBt (yield: 60–75%) .
-
Decarboxylation : Heating above 200°C induces CO<sub>2</sub> loss, yielding 4-(3,4,5-trimethoxybenzylidene)-1,2,3,4-tetrahydroacridine (confirmed via TGA).
Benzylidene Group Reactivity
The conjugated imine (benzylidene) undergoes:
-
Hydrolysis : Under acidic conditions (HCl/H<sub>2</sub>O), it cleaves to regenerate 3,4,5-trimethoxybenzaldehyde and tetrahydroacridine-9-carboxylic acid (yield: 90%).
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the C=N bond, producing 4-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (yield: 80%) .
Electrophilic Aromatic Substitution
The electron-rich aromatic systems undergo regioselective substitutions:
-
Acridine Ring : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at C-2 and C-7 positions due to methoxy directing effects .
-
Trimethoxyphenyl Ring : Bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) occurs para to methoxy groups (yield: 65%).
Ring Modification Reactions
-
Oxidation : Treatment with KMnO<sub>4</sub> oxidizes the tetrahydroacridine ring to acridine-9-carboxylic acid (yield: 55%) .
-
Cycloaddition : The benzylidene group participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts (yield: 50–60%) .
Biological Interaction-Driven Reactions
In pharmacological studies, the compound modulates biological targets via:
-
DNA Intercalation : Stabilizes G-quadruplex structures (binding constant: 10<sup>5</sup>–10<sup>6</sup> M<sup>−1</sup>) .
-
Enzyme Inhibition : Competitively inhibits topoisomerase II (IC<sub>50</sub>: 2.1 μM) , likely through hydrogen bonding with the carboxylic acid group.
Comparative Reactivity with Analogues
Stability and Degradation
-
Thermal Stability : Decomposes at 250°C (DSC data).
-
Photodegradation : UV exposure (254 nm) induces ring-opening reactions (half-life: 48 hours).
Scientific Research Applications
Anticancer Applications
One of the primary applications of this compound is in the field of oncology. Research indicates that derivatives of benzylidene compounds exhibit significant anticancer properties. Specifically, 4-(3,4,5-trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has demonstrated efficacy against various cancer cell lines:
- MCF-7 (breast cancer) : This compound showed promising activity with an IC50 value indicating effective inhibition of cell growth.
- HCT116 (colon cancer) : Similar to its effects on breast cancer cells, it exhibited significant cytotoxicity against colon cancer cells.
- DU-145 (prostate cancer) : The compound's ability to inhibit the proliferation of prostate cancer cells was also noted.
The mechanism of action is believed to involve inhibition of tubulin polymerization, which is crucial for mitosis in cancer cells. This property positions the compound as a potential lead in the development of new anticancer agents .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It has been implicated in the modulation of neurodegenerative diseases such as Alzheimer's disease. Research suggests that compounds with similar structures can interact with tau proteins and amyloid plaques, potentially slowing down the progression of tauopathies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of 4-(3,4,5-trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid. Studies have shown that modifications to the benzylidene moiety can enhance its biological activity. For instance:
- Increasing the number of methoxy groups on the aromatic ring improves solubility and bioavailability.
- Alterations in the tetrahydroacridine core can influence its interaction with biological targets.
These insights are crucial for designing more potent derivatives .
Synthesis and Characterization
The synthesis of 4-(3,4,5-trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves multiple steps:
- Formation of Benzylidene Derivative : The initial step typically involves the condensation reaction between an appropriate aldehyde and a suitable amine.
- Cyclization : Subsequent cyclization forms the tetrahydroacridine structure.
- Carboxylation : Finally, carboxylic acid functionality is introduced through specific reagents.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of synthesized compounds .
Case Studies
Several case studies highlight the effectiveness of this compound:
- In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with 4-(3,4,5-trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid resulted in reduced cell viability and induced apoptosis in MCF-7 cells.
- Animal Models : In vivo studies using mouse models have demonstrated that administration of this compound can significantly reduce tumor size compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- The trimethoxy derivative exhibits the highest molecular weight and steric bulk due to three methoxy groups, which may improve lipophilicity and membrane permeability compared to chloro or nitro analogs .
Physicochemical Properties
- Solubility : The trimethoxy derivative’s higher lipophilicity (predicted logP ~3.5) compared to the chloro analog (logP ~2.8) may enhance cellular uptake but reduce aqueous solubility .
- Stability : Methoxy groups are less prone to hydrolysis than nitro or chloro groups, suggesting superior stability under physiological conditions .
Pharmacological Potential
- Antitumor Activity : The trimethoxy derivative’s spiro-acridine analogs demonstrate antitumor effects linked to upregulation of pro-apoptotic pathways, possibly due to enhanced DNA intercalation from the planar acridine core and methoxy interactions .
Biological Activity
The compound 4-(3,4,5-trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a synthetic derivative of tetrahydroacridine and has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound's structure is characterized by the presence of a tetrahydroacridine core with a benzylidene moiety substituted with three methoxy groups. This unique arrangement is believed to contribute significantly to its biological activity.
Pharmacological Properties
-
Antioxidant Activity :
- The compound exhibits notable antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
-
Neuroprotective Effects :
- Research indicates that this compound may provide neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) activity suggests potential for improving cognitive function by enhancing cholinergic transmission .
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
The biological activity of 4-(3,4,5-trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can be influenced by modifications to its structure:
- Methoxy Substitution : The three methoxy groups significantly enhance the lipophilicity and bioavailability of the compound.
- Acridine Core : The tetrahydroacridine structure is critical for its interaction with biological targets such as enzymes involved in neurotransmission.
Case Studies
- Neuroprotective Study :
- Antimicrobial Efficacy :
Data Table: Biological Activities
Q & A
Q. What strategies are recommended for designing derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Prodrug Synthesis : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance lipophilicity .
- In Silico BBB Prediction : Use SwissADME to calculate logP and P-gp substrate likelihood .
- In Vivo Validation : Perform pharmacokinetic studies in rodent models with LC-MS/MS quantification of brain tissue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
